molecular formula C22H17N5 B2872161 7-(1H-imidazol-1-yl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine CAS No. 902035-56-7

7-(1H-imidazol-1-yl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2872161
CAS No.: 902035-56-7
M. Wt: 351.413
InChI Key: USDCYHJDUSGOGL-UHFFFAOYSA-N
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Description

7-(1H-imidazol-1-yl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C22H17N5 and its molecular weight is 351.413. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

Research has been conducted on the synthesis and structural characterization of pyrazolo[1,5-a]pyrimidine derivatives. These compounds are synthesized through reactions involving amino pyrazole with functionalized enaminones derivatives, showing promise in various applications, including as anticancer agents. The structural characterization of these compounds is crucial for understanding their biological activities and potential therapeutic applications (Fathy et al., 2021).

Anticancer Activity

Pyrazolo[1,5-a]pyrimidine derivatives have been evaluated for their anticancer activity. Some compounds in this class have shown promising results against cancer cell lines such as HepG-2 and MCF-7, indicating their potential as anticancer agents. These findings highlight the importance of structural modifications in enhancing the cytotoxicity against specific cancer cells (Fathy et al., 2021).

Kinase Inhibition and Therapeutic Potential

Compounds with a pyrazolo[1,5-a]pyrimidine core have been identified as potent multitargeted receptor tyrosine kinase inhibitors. They inhibit key kinases involved in cancer and other diseases, displaying efficacy in various models. These inhibitors demonstrate the potential therapeutic applications of pyrazolo[1,5-a]pyrimidine derivatives in treating diseases with aberrant kinase activity (Frey et al., 2008).

Antimicrobial and Antioxidant Activities

Research has also been conducted on the antimicrobial and antioxidant activities of pyrazolo[1,5-a]pyrimidine derivatives. Some synthesized compounds exhibit significant antimicrobial activity against various pathogens and possess antioxidant properties, making them candidates for further pharmacological studies (Farag & Fahim, 2019).

Fluorescent Properties and Imaging Applications

Pyrazolo[1,5-a]pyrimidine derivatives have been explored for their fluorescent properties, making them useful in imaging applications. Their ability to act as fluorescent probes can aid in the detection of biological and environmentally relevant species, demonstrating the versatility of these compounds beyond their therapeutic potential (Castillo et al., 2018).

Properties

IUPAC Name

7-imidazol-1-yl-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5/c1-16-21(18-10-6-3-7-11-18)22-24-19(17-8-4-2-5-9-17)14-20(27(22)25-16)26-13-12-23-15-26/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USDCYHJDUSGOGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C4=CC=CC=C4)N5C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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